3-Methyl-5-(pent-1-yn-1-yl)-4,5-dihydro-1,2-oxazole 3-Methyl-5-(pent-1-yn-1-yl)-4,5-dihydro-1,2-oxazole
Brand Name: Vulcanchem
CAS No.: 7157-79-1
VCID: VC19716706
InChI: InChI=1S/C9H13NO/c1-3-4-5-6-9-7-8(2)10-11-9/h9H,3-4,7H2,1-2H3
SMILES:
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol

3-Methyl-5-(pent-1-yn-1-yl)-4,5-dihydro-1,2-oxazole

CAS No.: 7157-79-1

Cat. No.: VC19716706

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-5-(pent-1-yn-1-yl)-4,5-dihydro-1,2-oxazole - 7157-79-1

Specification

CAS No. 7157-79-1
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
IUPAC Name 3-methyl-5-pent-1-ynyl-4,5-dihydro-1,2-oxazole
Standard InChI InChI=1S/C9H13NO/c1-3-4-5-6-9-7-8(2)10-11-9/h9H,3-4,7H2,1-2H3
Standard InChI Key DWQSSVVWRLRGFH-UHFFFAOYSA-N
Canonical SMILES CCCC#CC1CC(=NO1)C

Introduction

Synthetic Methodologies

Precursor Selection and Reaction Design

While no direct synthesis of this compound is documented, analogous routes from the literature provide a framework. The preparation of 4-allenyl-oxazolines from 2-en-4-yn-1-ols via trichloroacetonitrile/DBU-mediated cyclization offers a plausible pathway . Adapting this method:

  • Starting Material: A substituted 2-en-4-yn-1-ol precursor (e.g., 3-methyl-pent-1-yn-1-yl-2-en-4-yn-1-ol) would undergo nucleophilic attack by trichloroacetonitrile.

  • Cyclization: Base-mediated (DBU) intramolecular ring closure forms the oxazoline core.

  • Isomerization/Protonation: Propargyl/allene isomerization, sensitive to substituent effects, finalizes the structure .

Table 1. Hypothetical Reaction Conditions for Synthesis

ParameterValue
Starting Material3-methyl-pent-1-yn-1-yl-2-en-4-yn-1-ol
ReagentCCl3_3CN (2 equiv), DBU (1.5 equiv)
SolventDichloromethane
TemperatureAmbient (25°C)
Reaction Time24 hours
WorkupNaHCO3_3 quench, ether extraction
PurificationSilica gel chromatography
Expected Yield40–60% (based on analog data)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted 1H^1\text{H} and 13C^{13}\text{C} NMR signatures derive from structurally similar oxazolines :

  • 1H^1\text{H} NMR (CDCl3_3):

    • δ 1.05–1.15 (t, 3H, CH3_3-CH2_2-CH2_2-C≡C-)

    • δ 1.45–1.60 (m, 2H, CH2_2-CH2_2-C≡C-)

    • δ 2.10–2.30 (m, 2H, CH2_2-C≡C-)

    • δ 2.35 (s, 3H, C3-CH3_3)

    • δ 4.20–4.40 (m, 2H, H4 and H5 of oxazoline)

    • δ 5.80–6.00 (m, 1H, allenic proton if isomerization occurs)

  • 13C^{13}\text{C} NMR:

    • δ 12.5 (C3-CH3_3), 22.1 (CH3_3-CH2_2-), 28.4 (CH2_2-CH2_2-C≡C-), 75.8 (C≡C), 110–120 (oxazoline carbons), 165–170 (C=N).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would yield a molecular ion peak at m/zm/z 151.10 [M+H]+^+ (calculated for C9H13NO\text{C}_9\text{H}_{13}\text{NO}). Fragmentation patterns would include loss of the pent-1-yn-1-yl group (-70 Da) and the methyl-oxazole fragment .

Reactivity and Functionalization

The alkyne moiety at position 5 enables diverse transformations:

  • Cycloadditions: Huisgen azide-alkyne cycloaddition for triazole conjugation.

  • Hydrofunctionalization: Hydrohalogenation or hydroamination to install halides or amines.

  • Cross-Coupling: Sonogashira or Heck reactions to append aryl/alkenyl groups .

The oxazoline ring’s electron-deficient nature facilitates nucleophilic attacks at the C=N bond, enabling ring-opening reactions for polymer or coordination complex synthesis.

Future Directions

  • Experimental Synthesis: Validate the proposed synthetic route and optimize yields.

  • Biological Screening: Assess antimicrobial, anticancer, and anti-inflammatory activities.

  • Computational Studies: Density functional theory (DFT) to map reaction pathways and electronic properties.

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